5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 63617-18-5
VCID: VC21319239
InChI: InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
SMILES: COC1=CC=C(C=C1)CC2=NN=C(S2)N
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28 g/mol

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine

CAS No.: 63617-18-5

Cat. No.: VC21319239

Molecular Formula: C10H11N3OS

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine - 63617-18-5

Specification

CAS No. 63617-18-5
Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
IUPAC Name 5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
Standard InChI Key GYXJNPCMLREPTE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=NN=C(S2)N
Canonical SMILES COC1=CC=C(C=C1)CC2=NN=C(S2)N

Introduction

Chemical Structure and Properties

Structural Characteristics

The chemical structure of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine consists of a central 1,3,4-thiadiazole ring with specific substituents at positions 2 and 5. The thiadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms at positions 3 and 4, and a sulfur atom at position 1. This arrangement creates a planar, aromatic system with distinctive electronic properties that influence its chemical reactivity and biological interactions.

At position 2 of the thiadiazole ring resides a primary amino group (-NH₂), which is relatively basic in nature and can participate in hydrogen bonding interactions. The amino group also serves as a versatile functional handle for further chemical modifications, including acylation, alkylation, or conversion to other nitrogen-containing functional groups. At position 5, the compound features a 4-methoxybenzyl substituent, which consists of a benzene ring with a methoxy group at the para position, connected to the thiadiazole ring through a methylene bridge. This creates a certain degree of conformational flexibility between the aromatic rings.

Spectroscopic MethodData
NMR (δ ppm) (DMSO-D6)7.11 (2H, s), 3.96 (3H, s), 6.87-6.92 (4H, m)
IR (KBr, cm⁻¹)3406 (NH stretching), 1525 (C-N stretch), 1053 (C-O stretch)
MS (m/z)209, 208, 207 (base peak)

For 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, the spectral patterns would be expected to show similarities with some key differences, particularly in the NMR spectrum, where additional signals for the methylene group connecting the thiadiazole ring to the 4-methoxyphenyl moiety would be present. The molecular weight would also be higher (221.28 g/mol versus 207.25 g/mol for the related compound) due to the additional methylene group.

Synthetic Methods

Conventional Synthetic Methods

Based on methodologies reported for similar compounds, several conventional synthetic approaches could be adapted for the synthesis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine .

Sulfuric Acid Method

This method would involve the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of concentrated sulfuric acid:

  • An ethanolic solution of 4-methoxyphenylacetic acid is added to an aqueous solution of thiosemicarbazide with constant stirring.

  • A few drops of concentrated sulfuric acid are added as a catalyst.

  • The mixture is heated at 80-90°C for approximately 4 hours.

  • After completion (monitored by TLC), the mixture is cooled and poured into ice-cold water.

  • The solution is basified with 10% Na₂CO₃ solution to neutralize the acid and precipitate the product.

  • The precipitate is filtered, dried, and recrystallized from a suitable solvent.

This method typically provides good yields (around 70-75%) and is relatively straightforward, making it suitable for laboratory-scale synthesis .

Phosphoryl Chloride (POCl₃) Method

An alternative approach involves using phosphoryl chloride as a dehydrating and cyclizing agent:

  • 4-Methoxyphenylacetic acid and thiosemicarbazide are mixed in equimolar amounts with excess POCl₃.

  • The mixture is heated for approximately 30 minutes.

  • Water is added, and the reaction mixture is refluxed for an additional 3 hours.

  • Upon completion, the mixture is cooled and poured into ice-cold water.

  • The solution is neutralized with saturated KOH solution.

  • The precipitated product is filtered, dried, and recrystallized.

This method has been reported to provide excellent yields (around 85-90%) for similar compounds .

Thionyl Chloride (SOCl₂) Method

A third conventional approach utilizes thionyl chloride:

  • 4-Methoxyphenylacetic acid is first converted to its acid chloride by heating with thionyl chloride at 70°C for approximately 1 hour.

  • The acid chloride is then reacted with thiosemicarbazide to form an intermediate.

  • This intermediate undergoes cyclization to form the thiadiazole ring.

  • The product is isolated through standard workup procedures.

While effective, this method typically provides moderate yields (around 70%) compared to the POCl₃ method .

Modern Synthetic Approaches

Recent advances in synthetic methodologies have led to the development of more efficient and environmentally friendly approaches to synthesizing 1,3,4-thiadiazole derivatives .

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers significant advantages in terms of reaction time and efficiency. Several variations of this approach could be adapted for synthesizing 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine:

  • Microwave with Sulfuric Acid as Catalyst:
    A mixture of 4-methoxyphenylacetic acid, thiosemicarbazide, and catalytic sulfuric acid is irradiated in a microwave oven (approximately 600 Watt) for 5 minutes. The product is isolated by standard workup procedures.

  • Microwave with POCl₃ as Catalyst:
    4-Methoxyphenylacetic acid, thiosemicarbazide, and a catalytic amount of POCl₃ are mixed and irradiated in a microwave oven (600 Watt) for 5 minutes. This method has shown excellent yields (approximately 90%) for related compounds .

  • Microwave with Magnesium Sulfate as Catalyst:
    A mixture of 4-methoxyphenylacetic acid and thiosemicarbazide is irradiated in the presence of magnesium sulfate at 250 watts for 5 minutes, offering good yields (approximately 88%) with reduced environmental impact .

Green Chemistry Approaches

Several environmentally friendly synthetic methods have been developed:

  • Solvent-Free (Neat) Reaction:
    4-Methoxyphenylacetic acid and thiosemicarbazide are heated under solvent-free conditions for approximately 3 hours, then worked up to isolate the product.

  • Grinding Technique:
    4-Methoxyphenylacetic acid, thiosemicarbazide, and a catalytic amount of H₂SO₄ are ground in a mortar and pestle for about one and a half hours, then allowed to stand at room temperature for another 4 hours with occasional grinding. This method represents a green chemistry approach with reasonable yields (approximately 77%) .

  • Ultrasonic Irradiation:
    An equimolar mixture of 4-methoxyphenylacetic acid and thiosemicarbazide in ethanol, with added concentrated sulfuric acid, is subjected to ultrasonic irradiation for 30 minutes at 80°C .

Comparative Analysis of Synthetic Methods

Based on data reported for the synthesis of related compounds, a comparative analysis of the various synthetic methods for producing 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is presented in Table 3, which can provide guidance for selecting appropriate methods for synthesizing 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine .

Table 3: Comparative Analysis of Synthetic Methods for 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

MethodReaction ConditionsYield (%)Advantages
Conventional with H₂SO₄4 hrs at 80-90°C74%Simple, reliable method
Conventional with POCl₃Heat, then reflux with water86%Excellent yield, robust procedure
Conventional with SOCl₂Heat, then reflux with water70%Good functional group tolerance
Microwave with H₂SO₄5 min at 480 W78%Short reaction time, good yield
Microwave with POCl₃5 min at 600 W90%Highest yield, very short reaction time
Microwave with SOCl₂3 min at 480 W80%Short reaction time, good yield
Microwave with MgSO₄5 min at 250 W88%Environmentally friendly catalyst, excellent yield
Neat reaction3 hrs at heat66%No solvent required, environmentally friendly
Ultrasound irradiation30 min at 80°C61%Energy efficient, mild conditions
Grinding technique1 hr at room temperature77%Green approach, no heating required

The data indicates that microwave-assisted methods, particularly those using POCl₃ as a catalyst, offer the highest yields and shortest reaction times. For environmentally conscious synthesis, the grinding technique and microwave method with MgSO₄ represent attractive alternatives with good yields and reduced environmental impact .

Structure Modifications and Optimization

Modifications of the Amino Group

The primary amino group at position 2 of the thiadiazole ring represents a versatile functional handle for chemical modifications:

  • Acylation: Conversion to amides through reaction with acyl chlorides or anhydrides could enhance stability and modify the hydrogen bonding properties. For example, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been investigated for their biological activities .

  • Alkylation: Introduction of alkyl groups to form secondary or tertiary amines could modify the basicity and lipophilicity of the compound.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively, could enhance target binding through additional hydrogen bonding interactions.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to form sulfonamides could introduce additional binding interactions and potentially enhance water solubility.

Modifications of the 4-Methoxybenzyl Group

The 4-methoxybenzyl substituent at position 5 offers multiple sites for modification:

  • Substitution of the Methoxy Group: Replacement with other substituents such as halogens, nitro, amino, or other alkoxy groups could modulate the electronic properties and biological interactions of the compound. For example, compounds like N-tert-butyl-2-(4-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b] thiadiazol-5-amine demonstrate the versatility of halogen substitutions .

  • Position Isomers: Moving the methoxy group to the ortho or meta position could alter the three-dimensional structure and binding properties of the molecule.

  • Multiple Substitutions: Introduction of additional substituents on the benzene ring could enhance specific interactions with biological targets.

  • Modification of the Methylene Linker: Oxidation to a carbonyl group, insertion of additional methylene units, or introduction of heteroatoms in the linker could alter the conformational flexibility and biological profile of the compound.

Optimization Strategies

To optimize 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine for specific biological activities, several approaches could be employed:

Combinatorial Chemistry Approach

The development of a focused library of derivatives through systematic modifications of the amino group and the 4-methoxybenzyl moiety could help identify the most promising candidates for specific biological activities. Such an approach would involve:

  • Parallel Synthesis: Preparation of multiple derivatives simultaneously using solid-phase or solution-phase techniques.

  • High-throughput Screening: Rapid evaluation of biological activity across multiple targets.

  • Structure-Activity Relationship Analysis: Identification of key structural features contributing to desired activities.

Computational Approaches

Molecular modeling and in silico screening could guide structural optimization by:

  • Docking Studies: Predicting binding modes with potential biological targets.

  • QSAR Analysis: Establishing quantitative relationships between structural features and biological activity.

  • Pharmacophore Modeling: Identifying essential structural features required for specific biological activities.

Bioisosteric Replacement

Strategic replacement of certain functional groups with bioisosteres (groups with similar physical and chemical properties) could enhance specific properties:

  • Replacement of the Thiadiazole Ring: Substitution with other heterocycles like oxadiazole, triazole, or thiazole could modify the electronic properties while maintaining a similar scaffold.

  • Replacement of the Methoxy Group: Substitution with bioisosteres like methylthio, trifluoromethoxy, or difluoromethoxy groups could alter the electronic properties and metabolic stability.

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